Ciprofibrate is a derivative of fibric acid and belongs to the class of drugs known as fibrates. These compounds are primarily used to lower lipid levels in patients with hyperlipidemia. Coenzyme A, on the other hand, is a crucial cofactor in various biochemical reactions, particularly those involved in fatty acid metabolism and the citric acid cycle . Ciprofibrate-Coenzyme A can be classified as a thioester, which is characteristic of compounds formed from the reaction of carboxylic acids with thiols.
The synthesis of Ciprofibrate-Coenzyme A typically involves the activation of ciprofibrate to form ciprofibroyl-CoA. This process is catalyzed by ciprofibroyl-CoA synthetase, which facilitates the conjugation of ciprofibrate with Coenzyme A. The reaction can be summarized as follows:
The synthesis parameters include:
Ciprofibrate-Coenzyme A consists of a ciprofibrate moiety linked to the Coenzyme A structure through a thioester bond. The molecular formula can be represented as . The key structural features include:
The three-dimensional conformation allows for interaction with various enzymes involved in lipid metabolism, facilitating its biological activity.
Ciprofibrate-Coenzyme A participates in several biochemical reactions:
The mechanism by which Ciprofibrate-Coenzyme A exerts its effects involves several pathways:
Ciprofibrate-Coenzyme A exhibits several notable physical and chemical properties:
Additionally, spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize its structure and confirm purity during synthesis.
Ciprofibrate-Coenzyme A has several scientific applications:
Ciprofibrate-coenzyme A (Ciprofibrate-CoA) is a high-energy thioester conjugate formed during the metabolic activation of the hypolipidemic drug ciprofibrate. Its molecular formula is C34H48Cl2N7O18P3S, with a monoisotopic mass of 1,037.14 Da [6]. The structure integrates ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) linked via a thioester bond to coenzyme A. The CoA moiety retains its native stereochemical configuration, including the D-pantotheine unit and the 3'-phosphoadenosine diphosphate group with ribose in the β-D-ribofuranose form. Critical stereocenters include the chiral centers at C2' (R-configuration) and C3' (S-configuration) of the pantotheine chain, which are essential for protein recognition [6]. The SMILES notation and InChIKey (AAHIMGZVACZGCQ-NKXYKTLRSA-N) provide unambiguous descriptors for its stereochemistry [6].
Table 1: Structural Descriptors of Ciprofibrate-Coenzyme A
Property | Value |
---|---|
Molecular Formula | C34H48Cl2N7O18P3S |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
InChIKey | AAHIMGZVACZGCQ-NKXYKTLRSA-N |
Predicted Collision Cross Section | 240.6 Ų ([M+H]+) |
The reactivity of Ciprofibrate-CoA is dominated by its thioester bond, which exhibits moderate hydrolytic susceptibility. In aqueous buffers (pH 7.4, 37°C), the half-life ranges from minutes to hours depending on subcellular compartmentalization. Mitochondrial and peroxisomal fractions accelerate hydrolysis via acyl-CoA thioesterases, while microsomal environments enhance stability [1]. Freeze-thaw cycles irreversibly inactivate the mitochondrial-associated synthetase responsible for its formation, suggesting conformational lability of the enzyme-ester complex [1]. The dichlorocyclopropyl moiety of ciprofibrate may influence electronic properties of the carbonyl group, potentially increasing electrophilicity and reactivity with nucleophiles compared to straight-chain acyl-CoA esters. This property underpins its inhibitory effects on competing enzymes like palmitoyl-CoA synthetase [1].
Ciprofibrate activation is catalyzed by long-chain acyl-coenzyme A synthetase (ACSL), an enzyme distributed across mitochondrial, peroxisomal, and microsomal compartments in hepatocytes. Subcellular fractionation studies confirm co-purification of ciprofibroyl-CoA and palmitoyl-CoA synthetase activities through multiple chromatographic steps, indicating identical or highly homologous proteins [1]. Tissue distribution analyses reveal highest activity in liver and adipose homogenates, mirroring palmitoyl-CoA synthetase expression [1]. Ciprofibrate-CoA formation is differentially upregulated by peroxisome proliferators: treatment increases lignoceroyl-CoA (C24:0) ligase activity by 5.3-fold in peroxisomes, 3.3-fold in mitochondria, and 2.3-fold in microsomes [4]. This compartment-specific induction suggests subcellular specialization in drug metabolism.
The reaction mechanism follows a two-step adenosine triphosphate-dependent process:
Competitive inhibition studies demonstrate mutual suppression between ciprofibrate and palmitic acid. Palmitate (25–50 μM) competitively inhibits ciprofibroyl-CoA synthetase (Ki ≈ 10–20 μM), while higher concentrations elicit mixed-type inhibition, implying overlapping but non-identical binding sites [1].
Kinetic profiling of partially purified rat liver microsomal synthetase reveals Michaelis-Menten saturation kinetics for ciprofibrate activation. The apparent Km for ciprofibrate is 0.63 ± 0.1 mM, with a Vmax of 8.2 ± 0.7 nmol/min/mg protein [1]. This Km is 2–5 times higher than that of endogenous fatty acids (e.g., palmitate Km ≈ 0.05–0.2 mM), indicating lower enzyme affinity for the drug substrate. Ciprofibrate (0.5 mM) competitively inhibits palmitoyl-CoA synthetase (Ki ≈ 0.2 mM), but higher concentrations (>1 mM) shift inhibition to mixed-type, suggesting allosteric interference with CoA binding [1].
Table 2: Kinetic Parameters of Acyl-CoA Synthetase Activities
Substrate | Km (mM) | Vmax (nmol/min/mg) | Tissue/Compartment | Induction by Ciprofibrate |
---|---|---|---|---|
Ciprofibrate | 0.63 ± 0.1 | 8.2 ± 0.7 | Rat Liver Microsomes | Not applicable |
Palmitate | 0.05–0.2 | 25.4 ± 2.1 | Rat Liver Microsomes | 1.5-fold (Microsomes) |
Lignocerate | 0.03–0.08 | 3.1 ± 0.3 | Rat Liver Peroxisomes | 5.3-fold (Peroxisomes) |
Ciprofibrate treatment amplifies β-oxidation capacity differentially: palmitate oxidation increases 8.5-fold in peroxisomes versus 2.3-fold in mitochondria, while lignocerate oxidation surges 13.4-fold in peroxisomes [4]. This divergence implies that Ciprofibrate-CoA preferentially channels into peroxisomal β-oxidation machinery, likely due to induction of peroxisomal acyl-CoA oxidases.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0